molecular formula C34H48N2O6 B514725 Cholest-5-en-3-yl 3,5-dinitrobenzoate CAS No. 25279-63-4

Cholest-5-en-3-yl 3,5-dinitrobenzoate

Cat. No. B514725
CAS RN: 25279-63-4
M. Wt: 580.8g/mol
InChI Key: HHGUYYDVBVJLCU-UHFFFAOYSA-N
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Description

Cholest-5-en-3-yl 3,5-dinitrobenzoate is a chemical compound with the linear formula C34H48N2O6 . It has a molecular weight of 580.771 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Biochemical Research

Cholesterol derivatives like Cholest-5-en-3-yl 3,5-dinitrobenzoate can be used in biochemical research. For instance, cholesterol is a major component of plasma membrane, where its distribution is nonhomogeneous and it participates in lipid raft formation . In skeletal muscle, cholesterol and lipid rafts seem to be important for excitation-contraction coupling and for neuromuscular transmission .

Material Science

In the field of material science, cholesterol derivatives can be used in the synthesis of new materials. For example, the synthesis of cholest-5-en-3-ol(3β)-3-[4-(2,2,2-trifluoroacetamido)benzoate] (ChTfAB) is carried out by esterification of cholesterol and p -nitrobenzoic acid .

Optoelectronics

Organic nonlinear optical (NLO) materials with enhanced second order optical nonlinearities are applied in various fields such as optoelectronics, optical frequency conversion, THz generation, integrated optics and photonics . Cholest-5-en-3-yl 3,5-dinitrobenzoate could potentially be used in the development of these materials.

Photonics

As mentioned above, organic NLO materials are also used in photonics . The presence of ionic centers in organic molecules has attracted crystal growers in recent years , and Cholest-5-en-3-yl 3,5-dinitrobenzoate could be a candidate for such applications.

Drug Development

Cholesterol derivatives can be used in drug development. For instance, the pharmacological and biological activities are exhibited by heterocyclic compounds . Cholest-5-en-3-yl 3,5-dinitrobenzoate could potentially be used in the development of new drugs.

Chemical Synthesis

Cholest-5-en-3-yl 3,5-dinitrobenzoate can be used in chemical synthesis. For example, it can be employed in the formation of new derivatives .

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . This includes any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party . Therefore, the user must assume responsibility for safety and potential hazards associated with this compound .

properties

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3,5-dinitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H48N2O6/c1-21(2)7-6-8-22(3)29-11-12-30-28-10-9-24-19-27(13-15-33(24,4)31(28)14-16-34(29,30)5)42-32(37)23-17-25(35(38)39)20-26(18-23)36(40)41/h9,17-18,20-22,27-31H,6-8,10-16,19H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGUYYDVBVJLCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-])C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H48N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10948121
Record name Cholest-5-en-3-yl 3,5-dinitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10948121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cholest-5-en-3-yl 3,5-dinitrobenzoate

CAS RN

25279-63-4
Record name Cholest-5-en-3-ol (3beta)-, 3-(3,5-dinitrobenzoate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025279634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholest-5-en-3-ol (3.beta.)-, 3-(3,5-dinitrobenzoate)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cholest-5-en-3-yl 3,5-dinitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10948121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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